REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:25])=[C:6]([N:8]2[C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][C:10]([C:18](=O)/[CH:19]=[CH:20]/N(C)C)=[N:9]2)[CH:7]=1.C(=O)(O)O.[NH2:30][C:31]([NH2:33])=[NH:32]>CN(C=O)C>[NH2:32][C:31]1[N:33]=[C:18]([C:10]2[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[N:8]([C:6]3[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=3[CH3:25])[N:9]=2)[CH:19]=[CH:20][N:30]=1 |f:1.2|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1N=C(C=C1C(=O)OCC)C(\C=C\N(C)C)=O)C
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in MeOH (0.5 mL)
|
Type
|
ADDITION
|
Details
|
THF (0.5 mL) and treated with NaOH 1N (0.5 mL)
|
Type
|
CONCENTRATION
|
Details
|
After 1 h the mixture was concentrated
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
WASH
|
Details
|
washed with AcOEt
|
Type
|
TEMPERATURE
|
Details
|
To the aqueous phase cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
a saturated solution of citric acid was added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=NN(C(=C1)C(=O)O)C1=C(C=CC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |